Trifluorooxirane
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Overview
Description
. It is characterized by the presence of three fluorine atoms attached to an oxirane ring, which imparts distinct chemical properties.
Preparation Methods
The synthesis of trifluorooxirane involves several methodologies. One common approach is the reaction of trifluoroacetaldehyde with a suitable epoxidizing agent under controlled conditions . Industrial production methods often involve the use of specialized fluorination reagents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Trifluorooxirane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid and other oxidation products.
Reduction: Reduction reactions can yield trifluoroethanol and related compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Trifluorooxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic compounds.
Biology: Researchers utilize it to study the effects of fluorinated compounds on biological systems.
Industry: this compound is used in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of trifluorooxirane involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The pathways involved in its action include the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Trifluorooxirane can be compared with other fluorinated oxiranes, such as perfluorohexyl this compound and heptafluoropropyl this compound . These compounds share similar structural features but differ in their specific chemical properties and applications. This compound is unique due to its specific reactivity and the range of applications it supports.
Properties
CAS No. |
2925-24-8 |
---|---|
Molecular Formula |
C2HF3O |
Molecular Weight |
98.02 g/mol |
IUPAC Name |
2,2,3-trifluorooxirane |
InChI |
InChI=1S/C2HF3O/c3-1-2(4,5)6-1/h1H |
InChI Key |
AJCMVKBTUWFCKH-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(O1)(F)F)F |
Origin of Product |
United States |
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